3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with the molecular formula C9H11ClN2 It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with methyl acrylate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
- 3-Chloro-5,6,7,8-tetrahydrocinnoline
Uniqueness
3-Chloro-7-methyl-5,6,7,8-tetrahydrocinnoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development.
Properties
CAS No. |
1706429-21-1 |
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Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-7-methyl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-3-7-5-9(10)12-11-8(7)4-6/h5-6H,2-4H2,1H3 |
InChI Key |
ATRJOFOHHHBMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC(=NN=C2C1)Cl |
Origin of Product |
United States |
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